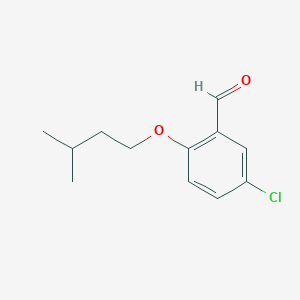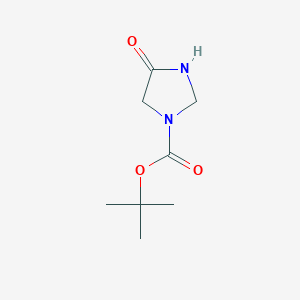
Tert-butyl 4-oxoimidazolidine-1-carboxylate
Overview
Description
Tert-butyl 4-oxoimidazolidine-1-carboxylate, also known as BOIC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BOIC is a synthetic derivative of imidazolidine-2,4-dione, which is a cyclic urea compound. BOIC has been widely used in various scientific applications, including drug discovery, medicinal chemistry, and material science.
Scientific Research Applications
Synthesis of Pipecolic Acid Derivatives
Tert-butyl 4-oxoimidazolidine-1-carboxylate has been utilized in the synthesis of pipecolic acid derivatives. A study demonstrated a cascade of reactions leading to the production of pipecolic acid derivative, highlighting the role of the vinylfluoro group as an acetonyl cation equivalent (Purkayastha et al., 2010).
Intermediate in Biotin Synthesis
This compound serves as a key intermediate in the natural product Biotin, a water-soluble vitamin crucial for the metabolic cycle. It has been synthesized from L-cystine, going through steps like acetonization, Boc protection, and N-methoxy-N-methyl amidation (Qin et al., 2014).
Production of Benziimidazole Compounds
It has been used in the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, an important intermediate for the synthesis of biologically active benziimidazole compounds (Liu Ya-hu, 2010).
In Vitro Metabolic Studies
In a study focusing on the metabolism of a novel dipeptidyl peptidase-4 inhibitor, tert-butyl 4-oxoimidazolidine-1-carboxylate was used to analyze in vitro incubation results in rat liver microsomes. This study contributed to understanding the metabolic reactions like hydroxylation and carbonyl reduction (Yoo et al., 2008).
Antibacterial and Anthelmintic Activity
The compound was synthesized and screened for in vitro antibacterial and anthelmintic activity. It showed moderate anthelmintic activity and poor antibacterial activity, indicating its potential use in these areas (Sanjeevarayappa et al., 2015).
Synthesis of Oxazolidines
It's also used in the synthesis and characterization of N-Boc protected oxazolidines, a process that involves cyclization of chiral serine. This demonstrates its utility in the synthesis of medicinally significant candidates (Khadse & Chaudhari, 2015).
properties
IUPAC Name |
tert-butyl 4-oxoimidazolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-8(2,3)13-7(12)10-4-6(11)9-5-10/h4-5H2,1-3H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHMYPLTJYOOMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402729 | |
| Record name | Tert-butyl 4-oxoimidazolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-oxoimidazolidine-1-carboxylate | |
CAS RN |
885954-76-7 | |
| Record name | Tert-butyl 4-oxoimidazolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



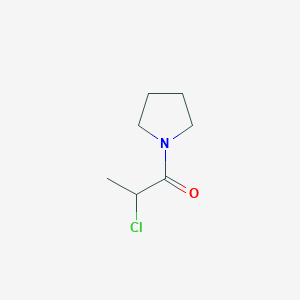

![(3Z)-4-[(2-Hydroxyethyl)amino]-3-penten-2-one](/img/structure/B1598633.png)
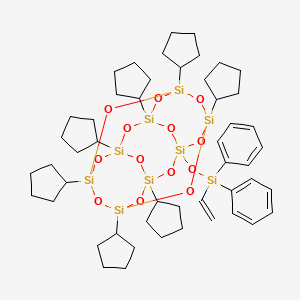

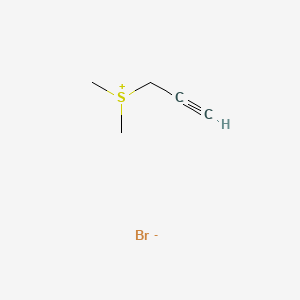
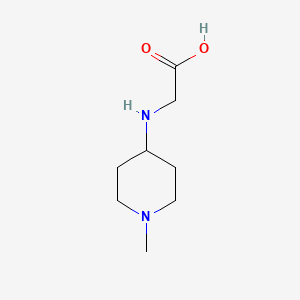



![11-Oxo-10,11-dihydrodibenzo[B,F][1,4]thiazepine-8-carboxylic acid](/img/structure/B1598646.png)
![Tris[4-(heptadecafluorooctyl)phenyl]phosphine](/img/structure/B1598650.png)

